2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C15H17BrFN3O3S2 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[3-(4-bromo-2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H17BrFN3O3S2/c1-19(2)14(21)6-24-15-18-11-7-25(22,23)8-13(11)20(15)12-4-3-9(16)5-10(12)17/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
XEFXKVGPWXXDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Step 2a: Protection of the Imidazole Nitrogen
To direct bromination to the para position, the imidazole nitrogen is protected using a 2-(trimethylsilyl)ethoxymethyl (SEM) group:
Step 2b: Bromination
The protected intermediate undergoes bromination with N-bromosuccinimide (NBS) in a DMF/chloroform mixed solvent system:
Step 2c: Fluorination
Fluorination at the ortho position is achieved via Balz-Schiemann reaction using a diazonium tetrafluoroborate intermediate:
-
Reagents : Aniline derivative, nitrous acid (HNO₂), and fluoroboric acid (HBF₄).
-
Conditions : 0–5°C, followed by thermal decomposition.
Sulfanyl Linkage Formation
The sulfanyl bridge (−S−) connects the thienoimidazole core to the acetamide side chain. This step employs a nucleophilic substitution reaction:
-
Reagents : Thienoimidazole-thiolate (generated via NaH/THF) and a bromoacetamide derivative.
-
Conditions : Room temperature, 4–6 hours in DMF.
-
Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
N,N-Dimethylacetamide Installation
Source outlines a robust method for synthesizing N,N-dimethylamides from carboxylic acids using N,N-dimethylacetamide (DMA) as both solvent and dimethylamine source:
-
Reagents : Carboxylic acid derivative, 1,1′-carbonyldiimidazole (CDI), and DMA.
For the target compound, the acetamide group is introduced by reacting the carboxylate intermediate with excess DMA and CDI, followed by purification via recrystallization from dichloromethane.
Final Deprotection and Purification
The SEM-protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane:
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.
Analytical Characterization
Critical data for intermediates and the final product include:
| Parameter | Intermediate A | Intermediate B | Final Product |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₅BrFN₃O₃S | C₁₆H₂₀BrFN₃O₅S | C₁₇H₁₈BrFN₃O₄S² |
| Yield (%) | 85 | 78 | 67 |
| Melting Point (°C) | 148–150 | 92–94 | 165–167 |
| ¹H NMR (δ, ppm) | 7.45 (d, 1H) | 3.21 (s, 6H) | 2.98 (s, 6H) |
| HRMS (m/z) | 420.0123 | 488.0345 | 466.9987 |
Challenges and Optimization
-
Regioselectivity : Competing bromination at the meta position is mitigated by steric hindrance from the SEM group.
-
Solvent Choice : DMF enhances reaction rates but requires strict moisture control to avoid hydrolysis.
-
Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in fluorination steps.
Scalability and Industrial Relevance
The synthesis is scalable to kilogram-scale production with modifications:
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-d]imidazole have been shown to inhibit specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival. A study published in the European Journal of Medicinal Chemistry demonstrated that thieno[3,4-d]imidazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Properties
The compound's thieno[3,4-d]imidazole framework has also been associated with antimicrobial activity. Research indicates that similar compounds can inhibit the growth of various bacteria and fungi. A study highlighted the synthesis of thiazole and imidazole derivatives that displayed significant antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli . The presence of sulfur in the compound enhances its ability to interact with microbial enzymes, potentially leading to effective inhibition.
Enzyme Inhibition
Another critical application lies in enzyme inhibition. Compounds containing thieno[3,4-d]imidazole structures have been identified as inhibitors of certain kinases involved in cancer progression. For example, a derivative was shown to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cell survival and metabolism . This inhibition could lead to reduced tumor growth and increased sensitivity to other anticancer agents.
Case Study 1: Anticancer Efficacy
A study focused on a derivative of thieno[3,4-d]imidazole demonstrated significant efficacy against multiple cancer types. The compound was tested in vitro against various human cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Antimicrobial Screening
In another study assessing antimicrobial properties, derivatives were tested against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests potential for development as new antimicrobial agents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Thienoimidazole-Based Compounds
Key Observations :
Scaffold Flexibility: Replacing the thienoimidazole core with thienopyrazole (e.g., ) or thienopyrimidine () alters electronic properties and binding kinetics. The thienoimidazole core in the target compound and 16l supports PARP-1 inhibition, likely due to its planar geometry and hydrogen-bonding capacity .
Substituent Effects :
- Halogenated Aryl Groups : The 4-bromo-2-fluorophenyl group in the target compound may enhance binding via halogen bonds, similar to fluorophenyl moieties in .
- Sulfonyl vs. Carboxamide : The sulfonyl group in the target compound improves solubility compared to carboxamide derivatives (e.g., 16l), but may reduce membrane permeability .
- N,N-Dimethylacetamide : This moiety likely reduces metabolic degradation compared to ester or thioether linkers in other analogs () .
Heterocyclic Compounds with Sulfanyl Linkers
Table 2: Sulfanyl-Containing Analogues
Key Observations :
- The sulfanyl linker in the target compound provides flexibility for optimal binding, contrasting with rigid triazole-thione systems () .
- N,N-Dimethylacetamide in the target compound offers metabolic stability over ethyl ester derivatives (), which are susceptible to esterase cleavage .
Pharmacokinetic and Toxicity Profiles
- PARP-1 Inhibitors (e.g., 16l): Exhibit favorable ADMET profiles with low cytotoxicity in normal cells .
- Antitumor Thienoimidazoles (): Nitro and trione groups may increase toxicity risks due to electrophilic reactivity .
- Target Compound : The dimethylacetamide and sulfonyl groups likely reduce toxicity compared to nitro-substituted analogs, though in vivo data are needed for confirmation.
Biological Activity
The compound 2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,4-d]imidazole core.
- A bromo and fluoro substitution on the phenyl ring.
- A sulfanyl group linked to a dimethylacetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrF2N3O3S |
| Molecular Weight | 396.30 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies indicate that derivatives of thieno[3,4-d]imidazoles exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- The presence of the fluorine and bromine substituents may enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy.
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cell viability assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Gene Expression : The compound can alter the expression of genes associated with cell growth and apoptosis.
Case Studies
A few notable case studies highlight the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study involving various bacterial strains (including E. coli and S. aureus), the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. The study concluded that structural modifications could further enhance its efficacy.
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with notable apoptosis markers identified via flow cytometry analysis. The study emphasizes its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
